molecular formula C12H13N3OS B2476423 6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one CAS No. 677331-48-5

6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one

Cat. No.: B2476423
CAS No.: 677331-48-5
M. Wt: 247.32
InChI Key: ZBYJXTOTCHPBIQ-UHFFFAOYSA-N
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Description

6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a methyl group at the 6th position, a 3-methylbenzylthio group at the 3rd position, and a ketone group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group at the 6th position can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Attachment of the 3-methylbenzylthio Group: The 3-methylbenzylthio group can be attached through a nucleophilic substitution reaction using 3-methylbenzylthiol and a suitable leaving group on the triazine ring.

    Formation of the Ketone Group: The ketone group at the 5th position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:

    Batch Synthesis: Involves the stepwise addition of reagents and intermediates in a controlled environment, followed by purification and isolation of the final product.

    Continuous Flow Synthesis: Involves the continuous flow of reactants through a series of reactors, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the 3-methylbenzylthio group with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    DNA Intercalation: Intercalating into DNA and disrupting its function.

    Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress and cell damage through the generation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-1,2,4-triazin-5(4H)-one: Lacks the 3-methylbenzylthio group, resulting in different chemical and biological properties.

    3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one: Lacks the methyl group at the 6th position, affecting its reactivity and applications.

    6-methyl-3-((benzyl)thio)-1,2,4-triazin-5(4H)-one: Lacks the methyl group on the benzylthio group, leading to variations in its chemical behavior.

Uniqueness

6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is unique due to the presence of both the 6-methyl and 3-methylbenzylthio groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-methyl-3-[(3-methylphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-4-3-5-10(6-8)7-17-12-13-11(16)9(2)14-15-12/h3-6H,7H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYJXTOTCHPBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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